Home > Products > Screening Compounds P58005 > (R)-8-Hydroxywarfarin
(R)-8-Hydroxywarfarin - 63740-77-2

(R)-8-Hydroxywarfarin

Catalog Number: EVT-1467305
CAS Number: 63740-77-2
Molecular Formula: C19H16O5
Molecular Weight: 324.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-8-Hydroxywarfarin is a hydroxylated metabolite of (R)-warfarin, one of the two enantiomers of the racemic drug Coumadin. It is generated through the enzymatic activity of cytochrome P450 (CYP) enzymes, primarily CYP2C19. [, , ] While (R)-warfarin is less pharmacologically active than (S)-warfarin, its metabolic pathways and potential for drug-drug interactions are important for understanding variability in patient response to Coumadin therapy. [, , ]

(S)-8-Hydroxywarfarin

  • Compound Description: (S)-8-Hydroxywarfarin is an enantiomer of (R)-8-Hydroxywarfarin. It is a hydroxylated metabolite of (S)-warfarin, a commonly used anticoagulant drug. While (S)-warfarin is primarily metabolized by CYP2C9, CYP2C19 has been shown to contribute to its metabolism, especially in individuals with compromised CYP2C9 activity. []

(R)-6-Hydroxywarfarin

  • Compound Description: (R)-6-Hydroxywarfarin is a hydroxylated metabolite of (R)-warfarin. CYP2C19 plays a role in its formation alongside CYP1A2. [, ] In human studies, diltiazem selectively inhibits its clearance. []

(S)-6-Hydroxywarfarin

  • Compound Description: (S)-6-Hydroxywarfarin is a hydroxylated metabolite of (S)-warfarin primarily formed via CYP2C9-mediated metabolism. [, , ] It is considered an inactive metabolite and its formation contributes to the termination of warfarin's anticoagulant activity. []

(R)-7-Hydroxywarfarin

  • Compound Description: (R)-7-Hydroxywarfarin is a major metabolite of (R)-warfarin, primarily generated by CYP1A2. [, ] Human studies show diltiazem does not significantly affect its clearance. []

(S)-7-Hydroxywarfarin

  • Compound Description: (S)-7-Hydroxywarfarin is a major, inactive metabolite of (S)-warfarin. CYP2C9 is the primary enzyme responsible for its formation. [, , , ] In vitro studies indicate that it competitively inhibits CYP2C9, potentially impacting (S)-warfarin metabolism. [] UGT1A1 plays a significant role in its glucuronidation. [, ]

4'-Hydroxywarfarin

  • Compound Description: 4'-Hydroxywarfarin is a metabolite of both (R)- and (S)-warfarin. CYP3A4 primarily catalyzes its formation. [, , ] It exhibits a relatively high affinity for CYP2C9 and acts as a potent inhibitor, potentially impacting (S)-warfarin metabolism. []

(R)-10-Hydroxywarfarin

  • Compound Description: (R)-10-Hydroxywarfarin is a metabolite of (R)-warfarin formed via CYP3A4-mediated metabolism. [, ] Studies show that quinidine stimulates its formation by enhancing CYP3A4 activity. []

(S)-10-Hydroxywarfarin

  • Compound Description: (S)-10-Hydroxywarfarin is formed via CYP3A4-mediated metabolism of (S)-warfarin. [] Similar to (R)-10-Hydroxywarfarin, quinidine enhances its formation by stimulating CYP3A4. []

10-Hydroxywarfarin

  • Compound Description: 10-Hydroxywarfarin is a metabolite of warfarin that exhibits anticoagulant activity and can inhibit (S)-warfarin metabolism. [] It is highly bound to plasma proteins. [] While it can be further metabolized to alcohol 1 and 2, the reaction is relatively inefficient. []

Warfarin

  • Compound Description: Warfarin, also known as Coumadin, is an anticoagulant drug administered as a racemic mixture of (R)- and (S)-enantiomers. [, , , ] It exhibits a narrow therapeutic range and significant inter-individual variability in response, making accurate dosing challenging. [, , ] (S)-Warfarin, primarily metabolized by CYP2C9, possesses higher anticoagulant potency compared to (R)-warfarin. [, , , ]

Dehydrowarfarin

  • Compound Description: Dehydrowarfarin is a metabolite of warfarin. Studies in humans show that diltiazem does not significantly alter its clearance. []

(R)-Warfarin

  • Compound Description: (R)-Warfarin is one of the two enantiomers found in the racemic drug Coumadin. While less potent than its (S)-enantiomer, it still contributes to the overall anticoagulant effect. [, , ] CYP1A2 and CYP2C19 are the primary enzymes involved in its metabolism, resulting in various hydroxylated metabolites. [, , ]

(S)-Warfarin

  • Compound Description: (S)-Warfarin is the more potent enantiomer of the racemic drug Coumadin. CYP2C9 is the primary enzyme responsible for its metabolism, leading to the formation of inactive metabolites like (S)-7-hydroxywarfarin. [, , , ] CYP2C19 may play a secondary role, especially when CYP2C9 activity is compromised. []
Overview

(R)-8-Hydroxywarfarin is a significant metabolite of warfarin, a widely used anticoagulant medication. This compound is part of the hydroxywarfarin family, which includes several isomers resulting from the hydroxylation of warfarin. These metabolites play crucial roles in the pharmacokinetics and pharmacodynamics of warfarin therapy, influencing its efficacy and safety profiles.

Source

(R)-8-Hydroxywarfarin is primarily formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which catalyze the hydroxylation of warfarin at the 8-position. This compound was first isolated and characterized in studies focusing on warfarin metabolism, highlighting its presence as a minor metabolite in human plasma and urine during therapeutic monitoring of warfarin treatment .

Classification

(R)-8-Hydroxywarfarin belongs to the class of compounds known as coumarins, characterized by their benzopyrone structure. It is specifically classified as a hydroxy derivative of warfarin, which itself is categorized as an anticoagulant and vitamin K antagonist. The compound exhibits stereoisomerism due to the presence of chiral centers, with (R) and (S) enantiomers having different pharmacological properties .

Synthesis Analysis

Methods

Technical Details

  • Catalysts: Copper(I) chloride has been used effectively to facilitate the oxidation process.
  • Reaction Conditions: The reaction typically requires an oxygen atmosphere and controlled temperatures to maximize yield.
  • Purification: Post-reaction, purification methods such as recrystallization are employed to isolate (R)-8-Hydroxywarfarin from other by-products and unreacted materials.
Molecular Structure Analysis

Structure

(R)-8-Hydroxywarfarin features a coumarin backbone with a hydroxyl group at the 8-position. Its molecular formula is C19_{19}H17_{17}O4_{4} with a molecular weight of approximately 317.34 g/mol.

Data

  • Molecular Weight: 317.34 g/mol
  • Melting Point: Specific melting point data varies based on purity but typically ranges around 150-155 °C.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.
Chemical Reactions Analysis

Reactions

(R)-8-Hydroxywarfarin participates in various chemical reactions typical of phenolic compounds, including:

  • Oxidation: Can undergo further oxidation to form quinone derivatives under strong oxidizing conditions.
  • Conjugation: In vivo, it may undergo glucuronidation or sulfation for detoxification and excretion.

Technical Details

The metabolic pathways leading to (R)-8-Hydroxywarfarin involve complex interactions with cytochrome P450 enzymes, where regioselectivity plays a crucial role in determining which hydroxylation occurs .

Mechanism of Action

Process

Data

  • Enzyme Inhibition: The inhibition mechanism involves binding to the active site of vitamin K epoxide reductase, preventing the conversion of vitamin K epoxide back to its active form.
  • Half-life: The half-life of (R)-8-Hydroxywarfarin varies but generally aligns with that of other hydroxywarfarins, contributing to its cumulative effects during prolonged warfarin therapy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Odorless.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability Range: Generally stable across physiological pH ranges.
  • Reactivity: Reacts with strong oxidizing agents; otherwise relatively inert under standard laboratory conditions.
Applications

(R)-8-Hydroxywarfarin is primarily utilized in scientific research related to pharmacokinetics and drug metabolism studies. Its significance lies in:

  • Therapeutic Monitoring: Used as a biomarker for assessing warfarin metabolism in patients.
  • Pharmacological Studies: Investigated for its role in understanding drug-drug interactions involving warfarin therapy.
  • Metabolomic Profiling: Employed in studies aimed at characterizing metabolic pathways associated with anticoagulant therapy.

Properties

CAS Number

63740-77-2

Product Name

(R)-8-Hydroxywarfarin

IUPAC Name

4,8-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one

Molecular Formula

C19H16O5

Molecular Weight

324.332

InChI

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m1/s1

InChI Key

BHBOXPNWDGYJNB-CQSZACIVSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O

Synonyms

4,8-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one; (R)-4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-Benzopyran-2-one; (R)-8-Hydroxywarfarin; 8-Hydroxy-R-warfarin; R-8-Hydroxywarfarin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.